![molecular formula C12H14O3S2 B2775838 2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid CAS No. 851116-02-4](/img/structure/B2775838.png)
2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid
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Overview
Description
“2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid” is a chemical compound with the CAS Number: 851116-02-4 . It has a molecular weight of 270.37 . The IUPAC name for this compound is [4- (1,3-dithian-2-yl)phenoxy]acetic acid . The InChI Code for this compound is 1S/C12H14O3S2/c13-11 (14)8-15-10-4-2-9 (3-5-10)12-16-6-1-7-17-12/h2-5,12H,1,6-8H2, (H,13,14) .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14O3S2 . This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 16-17 degrees Celsius .Scientific Research Applications
Sorption Behavior and Environmental Impact
Research has extensively studied the sorption behavior of phenoxy herbicides, including compounds structurally related to "2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid," in soil and aquatic environments. The sorption to soil organic matter and minerals significantly influences their environmental fate. Studies have shown that soil organic matter and iron oxides are crucial sorbents for phenoxy herbicides, highlighting the importance of soil composition in determining their mobility and persistence in the environment (Werner, Garratt, & Pigott, 2012).
Pharmacological and Biological Activities
Phenolic acids, including p-Coumaric acid and its derivatives, exhibit a wide range of biological activities. These compounds, structurally related to "this compound," have been studied for their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. Research suggests that these bioactivities are significantly enhanced upon conjugation, indicating the potential for such derivatives in therapeutic applications (Pei, Ou, Huang, & Ou, 2016).
Environmental Degradation and Removal Techniques
The environmental behavior and degradation mechanisms of phenoxy acids have been a subject of study, with a focus on their persistence in aquatic environments and removal through advanced oxidation processes (AOPs). Phenoxy acids are characterized by high solubility in water and limited soil absorption, leading to their widespread presence in surface and groundwater. Techniques such as AOPs have been explored for their efficient removal, addressing environmental concerns associated with their persistence and potential toxicity (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment and Recycling
The treatment of wastewater from industries utilizing phenoxy herbicides and related compounds involves advanced methods to tackle the high-strength contaminants. Biological processes and granular activated carbon have been identified as effective for removing a wide range of compounds, including 2,4-dichlorophenoxy acetic acid and its derivatives, from industrial effluents. This highlights the potential for recycling and safe disposal of wastewater containing such compounds (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
properties
IUPAC Name |
2-[4-(1,3-dithian-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S2/c13-11(14)8-15-10-4-2-9(3-5-10)12-16-6-1-7-17-12/h2-5,12H,1,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAXIUHFGMUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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